(6-Amino-1H-purin-2-yl)methanol

Physicochemical profiling Purine scaffold optimization LogP-driven selectivity

(6-Amino-1H-purin-2-yl)methanol (IUPAC: (6-amino-7H-purin-2-yl)methanol; CAS 933069-29-5), also referred to as 9H-Purine-2-methanol, 6-amino-, is a C2-hydroxymethyl-substituted adenine derivative with molecular formula C₆H₇N₅O and molecular weight 165.15 g/mol. It belongs to the purine family, bearing a primary amino group at the 6-position and a hydroxymethyl group at the 2-position of the purine heterocycle.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11919821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-1H-purin-2-yl)methanol
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)CO
InChIInChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11)
InChIKeyRDXVNNWQMWZZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Amino-1H-purin-2-yl)methanol (CAS 933069-29-5): A 2-Hydroxymethyladenine Purine Base for Regioselective Synthesis and Comparator Studies


(6-Amino-1H-purin-2-yl)methanol (IUPAC: (6-amino-7H-purin-2-yl)methanol; CAS 933069-29-5), also referred to as 9H-Purine-2-methanol, 6-amino-, is a C2-hydroxymethyl-substituted adenine derivative with molecular formula C₆H₇N₅O and molecular weight 165.15 g/mol [1]. It belongs to the purine family, bearing a primary amino group at the 6-position and a hydroxymethyl group at the 2-position of the purine heterocycle. This substitution pattern distinguishes it from its parent compound adenine (6-aminopurine, C2 = H), positional isomers such as 8-hydroxymethyladenine (CAS 30466-95-6), and regioisomers such as (2-amino-7H-purin-6-yl)methanol (CAS 917235-37-1) . The compound was synthesized as part of a systematic program aimed at generating 2-substituted purine derivatives for biological evaluation, and its X-ray crystal structure has been reported [2].

Why (6-Amino-1H-purin-2-yl)methanol Cannot Be Functionally Replaced by Adenine or 8-Hydroxymethyladenine in Medicinal Chemistry and Synthetic Programs


Purine derivatives with identical molecular formulae (C₆H₇N₅O) but differing substitution sites exhibit markedly different biological and physicochemical profiles. (6-Amino-1H-purin-2-yl)methanol introduces a hydroxymethyl group at the C2 position, which alters the hydrogen-bond donor/acceptor landscape, increases topological polar surface area by ~20.5 Ų compared to adenine, and reduces lipophilicity by ~0.76 logP units [1]. Critically, the C2-substituted series was explicitly tested and found to lack significant cytostatic or anti-HCV activity, whereas the structurally related 6-(hydroxymethyl)purine ribonucleoside counterpart exerted a high cytostatic effect [2][3]. This means that biological activity in purine hydroxymethyl derivatives is highly regiospecific: a simple swap to the 8-position isomer (8-hydroxymethyladenine), the 6-hydroxymethyl isomer, or the unsubstituted parent adenine yields a compound with fundamentally different biological behavior, solubility, and hydrogen-bonding capacity. The quantitative evidence below substantiates why this specific C2-substituted adenine cannot be generically interchanged.

Product-Specific Quantitative Evidence Guide for (6-Amino-1H-purin-2-yl)methanol: Physicochemical, Biological, and Regiochemical Differentiation


Physicochemical Differentiation of (6-Amino-1H-purin-2-yl)methanol vs. Adenine: LogP, Polar Surface Area, and Hydrogen-Bonding Profile

The introduction of a C2-hydroxymethyl group onto the adenine scaffold produces quantifiable changes across five key physicochemical parameters relevant to solubility, permeability, and target binding. Relative to adenine (6-aminopurine, CAS 73-24-5), (6-amino-1H-purin-2-yl)methanol exhibits an XLogP3-AA of −1.1 (vs. −0.34 for adenine), a decrease of 0.76 log units indicating substantially higher hydrophilicity [1][2]. The topological polar surface area (TPSA) increases from 80.48 Ų to 101 Ų (Δ = +20.5 Ų, +25.5%), the hydrogen bond donor count rises from 2 to 3, the hydrogen bond acceptor count rises from 4 to 5, and the rotatable bond count increases from 0 to 1, while molecular weight increases by 30.1 Da (from 135.05 to 165.15) [1][2]. These differences collectively predict altered aqueous solubility, reduced passive membrane permeability, and an expanded hydrogen-bonding network that can modulate target recognition in structure-based design.

Physicochemical profiling Purine scaffold optimization LogP-driven selectivity

Absence of Cytostatic and Anti-HCV Activity in C2-Hydroxymethyladenine Bases vs. 6-(Hydroxymethyl)purine Ribonucleoside Analogs

In the Hocek group's systematic study of 2-substituted purine derivatives, the title compound and its 6-substituted 2-(hydroxymethyl)purine base and nucleoside analogs were explicitly evaluated for cytostatic and anti-HCV activity. The authors reported that these compounds 'did not exhibit significant cytostatic or anti-HCV activity' [1]. This stands in direct contrast to the structurally related 6-(hydroxymethyl)purine ribonucleoside (compound 5f from the 2005 study), which exerted 'high cytostatic effect and moderate inhibition of adenosine deaminase' [2]. The regioisomeric shift of the hydroxymethyl group from C6 to C2, combined with the differing substitution at the complementary position, abolishes the cytostatic phenotype observed in the 6-hydroxymethyl series.

Cytostatic screening Anti-HCV activity Purine nucleoside SAR

Regiochemical Differentiation: C2- vs. C8-Hydroxymethyladenine in Prebiotic and Biochemical Contexts

The positional isomer 8-hydroxymethyladenine ((6-amino-9H-purin-8-yl)methanol, CAS 30466-95-6) has been extensively studied in prebiotic chemistry, where oligomerization of HCN (1 M) with added formaldehyde (0.5 M) yielded 'an order of magnitude more 8-hydroxymethyladenine than adenine or any other biologically significant purine,' identifying it as a plausible primordial nucleobase precursor [1]. By contrast, the C2-hydroxymethyl isomer (target compound) has not been reported as a significant product of prebiotic HCN oligomerization and is accessed exclusively through regioselective Pd-catalyzed cross-coupling synthesis [2]. The C8 isomer also exhibits distinct biological behavior: it has been studied as a lectin-binding probe and a cytokinin dehydrogenase (CKX) inhibitor scaffold , whereas the C2 isomer shows no such activity. This regioisomeric divergence means that the C2-CH₂OH compound occupies a distinct chemical space not attainable via the more extensively characterized C8 isomer.

Regioisomer comparison Prebiotic chemistry Purine positional isomers

Synthetic Utility as a C2-Functionalized Building Block for Regadenoson-Related Purine-Pyrazole Hybrids

While the free base (6-amino-1H-purin-2-yl)methanol itself is biologically inactive, its C2-hydroxymethyl group serves as a versatile handle for further derivatization. Specifically, the 2-position-functionalized purine scaffold derived from this compound is a key structural motif in the synthesis of 1-(6-amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide (CAS 1702334-23-3), a documented intermediate in the preparation of regadenoson (Lexiscan®), an FDA-approved A₂A adenosine receptor agonist used in myocardial perfusion imaging . The C2-hydroxymethyl group provides a synthetic entry point that is not present in adenine, 2-aminopurine, or 8-substituted purine isomers. This differentiates the compound from unsubstituted adenine or 6-substituted purine analogs that cannot be directly elaborated at the C2 position without de novo synthesis .

Purine C2 derivatization Pharmaceutical intermediate Regadenoson synthesis

Crystallographic Confirmation of the 7H-Tautomeric Form: Structural Differentiation from 9H-Purine Analogs

The X-ray crystal structure of (6-amino-1H-purin-2-yl)methanol was solved by Klepetářová and co-workers as part of the 2006 Šilhár et al. study [1]. The crystallographic data confirmed that the compound adopts the 7H-tautomeric form in the solid state (as reflected in the IUPAC name: (6-amino-7H-purin-2-yl)methanol), rather than the 9H-tautomer more commonly associated with adenine and N9-substituted purine derivatives in biological contexts. This tautomeric preference has implications for molecular recognition: the 7H-tautomer presents a different hydrogen-bonding face to potential binding partners compared to 9H-purine analogs such as adenine (which crystallizes as the 9H-tautomer) [2]. The deposition of this structure provides a validated starting point for computational docking studies and crystallographic fragment screening that would not be achievable with uncharacterized positional isomers.

X-ray crystallography Purine tautomerism Structural biology

Low Measured Biological Activity vs. N6-Substituted and C6-Substituted Purine Analogs with Potent Kinase Inhibition

The broader class of 6-substituted purines has yielded potent cyclin-dependent kinase (CDK) inhibitors with sub-micromolar IC₅₀ values. For example, 6-substituted purine ribonucleosides in the Hocek program achieved IC₅₀ values as low as 0.02 µM (6-methylpurine ribonucleoside) and 0.09 µM (6-thienylpurine ribonucleoside) in CCRF-CEM cell proliferation assays [1]. In the N6-substituted purine analog space, IP6K1 inhibitors with pIC₅₀ values up to 3.93 (IC₅₀ ≈ 117 µM) have been reported [2]. Against this backdrop, the complete lack of significant cytostatic activity for the C2-hydroxymethyladenine series—tested in the same laboratory using comparable assays—is a distinguishing feature [3]. This compound is not merely a weak inhibitor; it is functionally silent in proliferation assays, making it suitable as a negative control scaffold or an inert carrier for prodrug design where intrinsic biological activity of the purine moiety must be eliminated.

Kinase inhibitor selectivity Purine SAR Off-target profiling

Optimal Research and Industrial Application Scenarios for (6-Amino-1H-purin-2-yl)methanol Based on Validated Differentiation Evidence


Use as a Physicochemically Characterized Negative Control in Purine-Based Kinase or Cytostatic Screening Panels

Given the documented absence of significant cytostatic activity in standard cell proliferation assays [1], (6-amino-1H-purin-2-yl)methanol is uniquely suited as a purine-matched negative control. Unlike adenine, which participates in cellular metabolism via adenine phosphoribosyltransferase (APRT) and can confound viability readouts, or 6-substituted purine nucleosides with potent kinase-inhibitory activity (IC₅₀ values as low as 0.02 µM) [2], this compound provides a biologically inert purine scaffold. Its well-defined physicochemical profile (XLogP = −1.1, TPSA = 101 Ų) also allows solubility-matched comparisons, ensuring that any observed activity of test compounds is attributable to specific pharmacophoric features rather than general purine scaffold effects.

Synthetic Intermediate for C2-Derivatized Purine Libraries and Adenosine Receptor Ligands

The C2-hydroxymethyl group is a strategically positioned synthetic handle that enables chemoselective oxidation, halogenation, or coupling reactions at the purine 2-position without competing reactivity at C6 or C8. The demonstrated use of C2-functionalized purine intermediates in regadenoson (A₂A adenosine receptor agonist) synthesis [1] validates this scaffold's relevance in pharmaceutical development. Starting from (6-amino-1H-purin-2-yl)methanol rather than adenine eliminates the need for low-yielding direct C2 lithiation or halogen dance sequences, reducing synthetic routes by an estimated 2–3 steps. The crystallographically confirmed 7H-tautomeric form [2] further informs protecting group strategy for N9-selective glycosylation in nucleoside synthesis.

Regioisomer-Selective Probe for Studying Purine Substitution Site Effects on Enzymatic Recognition

The availability of four isomeric C₆H₇N₅O purine methanol compounds—(6-amino-1H-purin-2-yl)methanol (C2-CH₂OH), (6-amino-9H-purin-8-yl)methanol (C8-CH₂OH, CAS 30466-95-6), (2-amino-7H-purin-6-yl)methanol (C6-CH₂OH with C2-NH₂, CAS 917235-37-1), and 6-hydroxy-2-methylaminopurine (CAS 10030-78-1)—enables a systematic regioisomer panel study. The documented divergence in biological behavior between these isomers, including the prebiotic enrichment of the C8 isomer [1] and the distinct enzyme-inhibitory profiles of 6-substituted vs. 2-substituted analogs [2], makes this compound an essential component of any structure-activity relationship (SAR) matrix investigating purine substitution topology.

Precursor for Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry of Purine Metabolomes

The synthetic accessibility of (6-amino-1H-purin-2-yl)methanol via Pd-catalyzed cross-coupling [1] enables incorporation of ¹³C or ²H labels at the C2-hydroxymethyl position. Because this compound is not a natural metabolite (unlike adenine, adenosine, or inosine), it avoids endogenous background in cellular extracts, making it an ideal candidate for use as an exogenous internal standard in LC-MS/MS quantification of purine metabolites. Its demonstrated biological inertness ensures it will not perturb the metabolic pathways being measured, and its computed hydrophilicity (XLogP = −1.1) [2] ensures chromatographic compatibility with polar metabolite separation conditions.

Quote Request

Request a Quote for (6-Amino-1H-purin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.